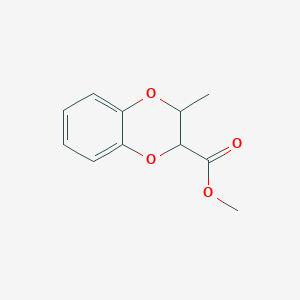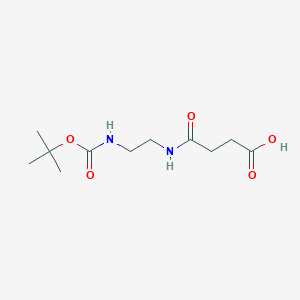
n-(2-Boc-amino-ethyl)-succinamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Boc-amino-ethyl)-succinamic acid is a useful research compound. Its molecular formula is C11H20N2O5 and its molecular weight is 260.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Solid-Phase Synthesis of Protected Peptides
N-(2-Boc-amino-ethyl)-succinamic acid has been identified as a crucial intermediary in the solid-phase synthesis of protected peptides. It acts as a handle or anchor, facilitating the preparation of peptide segments with a Boc/Bzl protection scheme. This approach ensures high yields and purities of the protected peptides, showcasing its stability under typical solid-phase peptide synthesis conditions (Rabanal, Giralt, & Albericio, 1992).
Preparation of Peptidyl Thioacids
The use of this compound extends to the synthesis of peptidyl thioacids. This involves employing a specific linker and cross-linked aminomethyl polystyrene resin in combination with standard Boc chemistry solid-phase peptide synthesis (SPPS) techniques. The method provides a way to achieve high-yield conversion of thioacids to simple thioesters, crucial for various biochemical applications (Crich & Sana, 2009).
Synthesis of α,β-Didehydroamino Acid Derivatives
Research also highlights the utility of this compound in synthesizing α,β-didehydroamino acid derivatives. This process involves reacting ethyl N-Boc- and N-Z-α-tosylglycinates with aldehydes to yield compounds with high (Z)-selectivity. Such derivatives have been applied in the synthesis of hydroxyprolines, demonstrating the versatility of this compound in organic synthesis and drug development (Kimura, Nagano, & Kinoshita, 2002).
Labeling of Biomolecules
This compound derivatives have found applications in the labeling of biomolecules. Compounds synthesized from 1-pyrenylacetic acid, containing adjacent pyrene residues, demonstrate excimer fluorescence. Such characteristics make them suitable for fluorescent labeling in biological research, providing insights into molecular interactions and dynamics (Balakin et al., 1997).
Drug Delivery Systems
Moreover, this compound plays a role in the development of drug delivery systems. Its derivatives have been used to construct nanogels for intracellular drug delivery, highlighting its potential in creating biodegradable and bioresponsive delivery vehicles. Such systems can improve the therapeutic index of drugs by enhancing their delivery to specific cellular compartments (Park et al., 2017).
Mécanisme D'action
Target of Action
N-(2-Boc-amino-ethyl)-succinamic acid is a compound that is primarily used in the synthesis of peptide nucleic acid (PNA) monomers . The primary targets of this compound are the nucleobases of DNA, which are retained and replaced by a pseudo-peptide backbone .
Mode of Action
The compound interacts with its targets through a process known as reductive alkylation . This involves the direct coupling of the nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate . The Boc group in the compound serves as a protective group, preventing unwanted reactions during the synthesis process .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of PNA monomers . The compound plays a crucial role in the formation of a new nucleic acid analogous to natural nucleic acid, composed of (2-aminoethyl)glycine repeat units .
Pharmacokinetics
The boc group in the compound is usually removed with acid , suggesting that the compound’s bioavailability may be influenced by the pH of its environment.
Result of Action
The result of the compound’s action is the synthesis of PNA monomers . These monomers can be used in various synthetic applications, including the biomedical and diagnostic field as antigene and molecular sensors .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Boc group in the compound is stable towards most nucleophiles and bases , suggesting that the compound’s action, efficacy, and stability may be influenced by the presence of these substances in its environment.
Propriétés
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7-6-12-8(14)4-5-9(15)16/h4-7H2,1-3H3,(H,12,14)(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZIRNMWZZZHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
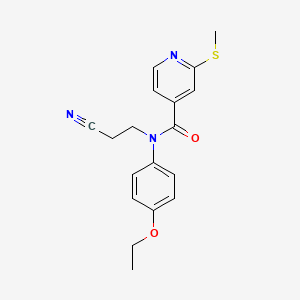


![(Z)-methyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2754090.png)
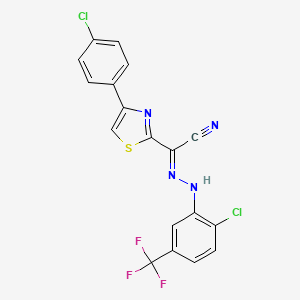

![Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate](/img/structure/B2754095.png)
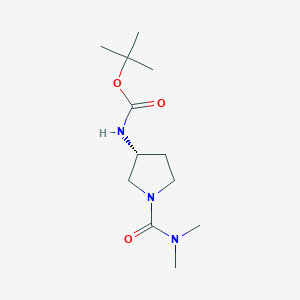
![11-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2754097.png)
![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)
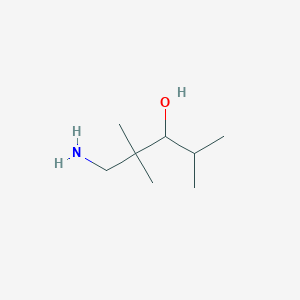

![ethyl 2-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754107.png)
